molecular formula C19H19N5OS B293721 N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline

N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline

Cat. No. B293721
M. Wt: 365.5 g/mol
InChI Key: WVMWSSCOUILUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline is a chemical compound that has recently gained attention in scientific research. This compound belongs to the class of thiadiazole derivatives, which have shown promising biological activities.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline is not fully understood. However, it is believed to act by inhibiting various cellular pathways, including the MAPK/ERK pathway, NF-κB pathway, and PI3K/Akt pathway. These pathways are involved in cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline has shown various biochemical and physiological effects in scientific research. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce bacterial growth. However, it has also been shown to have some toxic effects on normal cells, which may limit its use in clinical settings.

Advantages and Limitations for Lab Experiments

The advantages of using N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline in lab experiments include its promising biological activities, which make it a potential candidate for drug development. However, its limitations include its toxicity on normal cells, which may limit its use in clinical settings.

Future Directions

There are several future directions for the research on N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, its potential as a drug candidate for various diseases, including cancer and inflammation, should be further explored. Finally, its pharmacokinetics and pharmacodynamics should be studied to determine its suitability for clinical use.

Synthesis Methods

The synthesis of N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline involves a multi-step process. The first step is the synthesis of 4-amino-N,N-dimethylaniline, which is then reacted with 3-methylbenzyl chloride to form N,N-dimethyl-4-(3-methylbenzyl)aniline. This compound is then reacted with 2-chloro-1,3,4-thiadiazole and sodium hydride to form N,N-dimethyl-4-[6-(3-methylbenzyloxy)-1,2,4-thiadiazol-3-yl]aniline. Finally, the compound is reacted with sodium azide and copper sulfate to form N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline.

Scientific Research Applications

N,N-dimethyl-4-{6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}aniline has shown promising biological activities in scientific research. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In cancer research, this compound has shown cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In inflammation research, it has shown significant inhibition of nitric oxide production and pro-inflammatory cytokines. In microbial research, it has shown antibacterial activity against Gram-positive and Gram-negative bacteria.

properties

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

N,N-dimethyl-4-[6-[(3-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]aniline

InChI

InChI=1S/C19H19N5OS/c1-13-5-4-6-16(11-13)25-12-17-22-24-18(20-21-19(24)26-17)14-7-9-15(10-8-14)23(2)3/h4-11H,12H2,1-3H3

InChI Key

WVMWSSCOUILUBI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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